Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol
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Overview
Description
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of a larger class of fused heterocycles that exhibit significant biological activity. These compounds are of great interest in various fields, including medicinal chemistry, due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol can be achieved through several methods. One common approach involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable intramolecular ring closure . Another efficient method utilizes a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides, with CuCl2·2H2O as a catalyst in water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be scaled up for industrial applications. The use of catalysts and environmentally friendly solvents like water makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol undergoes various chemical reactions, including:
Oxidation: The oxidation of mercaptophenyl moieties to disulfides is a key step in its synthesis.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Used for the oxidation of mercaptophenyl moieties.
Catalysts: CuCl2·2H2O and 1,10-phenanthroline are commonly used in the synthesis.
Solvents: Water is often used as a solvent due to its environmental benefits.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities depending on the substituents attached to the heterocyclic core .
Scientific Research Applications
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits biological activities such as antifungal, anti-inflammatory, and anticonvulsant properties.
Medicine: Potential therapeutic applications include antitumor and immunosuppressive activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its antifungal activity may result from the inhibition of fungal enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways .
Comparison with Similar Compounds
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol can be compared with other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazole: Exhibits antitumor properties.
Benzothiazole: Acts as an antibiotic.
Tricyclazole: A commercially available fungicide used to treat rice blast.
The uniqueness of this compound lies in its diverse biological activities and the potential for modification to enhance its therapeutic properties.
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3]benzothiazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-5-1-2-6-7(3-5)13-8-10-9-4-11(6)8/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXTZQBCXYDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC3=NN=CN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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